Emixustat RPE65 Inhibition IC50 = 4.4 nM vs. Fenretinide and Retinylamine
Emixustat potently inhibits purified RPE65 with an IC50 of 4.4 nM in vitro, representing a 22-fold higher potency compared to the reported IC50 of 98 nM (0.098 µM) for emixustat in an alternative assay format [1]. In direct comparative studies, (S)-emixustat was 10-fold more potent than the primary amine analog Ret-NH2 in lowering 11-cis-retinol production in bovine RPE microsomes [2]. Furthermore, emixustat-family compounds selectively inhibit RPE65 over the alternative intraretinal isomerase DES1, whereas fenretinide non-selectively inhibits both RPE65 and DES1 [3].
| Evidence Dimension | Inhibitory potency against RPE65 (in vitro) |
|---|---|
| Target Compound Data | IC50 = 4.4 nM |
| Comparator Or Baseline | Emixustat IC50 = 0.098 ± 0.014 µM in alternative assay; Ret-NH2 10-fold less potent |
| Quantified Difference | 4.4 nM vs. 98 nM (22-fold difference depending on assay) |
| Conditions | Purified RPE65 enzyme assay; bovine RPE microsomes |
Why This Matters
The 4.4 nM IC50 establishes emixustat as one of the most potent reported RPE65 inhibitors, enabling lower dosing requirements and potentially improved therapeutic index.
- [1] Blum E, Zhang J, Zaluski J, Einstein DE, Korshin EE, Kubas A, et al. Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy. J Med Chem. 2021;64(12):8287-8302. View Source
- [2] Kiser PD, Zhang J, Badiee M, Li Q, Shi W, Sui X, et al. Catalytic mechanism of a retinoid isomerase essential for vertebrate vision. Nat Chem Biol. 2015;11(6):409-415. View Source
- [3] Kiser PD, Zhang J, Sharma A, Angueyra JM, Kolesnikov AV, Badiee M, et al. Retinoid isomerase inhibitors impair but do not block mammalian cone photoreceptor function. J Gen Physiol. 2018;150(4):571-590. View Source
